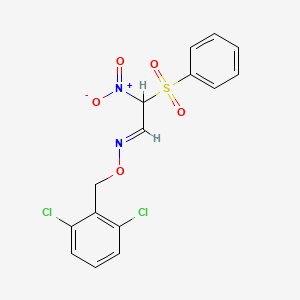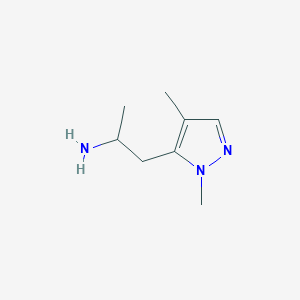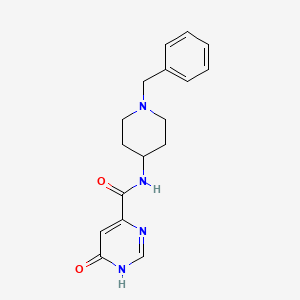![molecular formula C23H23FN4O2S B2587073 N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-37-4](/img/structure/B2587073.png)
N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
The triazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds like Itraconazole, Fluconazole, and Voriconazole (commonly used antifungals) contain the triazole moiety and exhibit promising anticancer effects. Researchers have explored derivatives of this scaffold for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis .
Antiviral Properties
Triazole derivatives have shown anti-HIV activity. For instance, Ribavirin, a broad-spectrum antiviral drug, contains a triazole ring. Researchers continue to investigate novel triazole-based compounds for their potential antiviral effects against various viral infections .
Antibacterial and Antimicrobial Effects
Several triazole derivatives exhibit antibacterial properties. Researchers have explored their use in combating bacterial infections. The triazole scaffold’s unique structure allows it to interact with enzymes and receptors, making it a promising candidate for developing new antibacterial agents .
Antituberculosis Agents
Triazole-containing compounds have also been investigated as potential antituberculosis drugs. Their ability to inhibit mycobacterial growth and disrupt essential cellular processes makes them attractive candidates for combating tuberculosis .
Agrochemical Applications
In agrochemistry, triazole-based compounds have been explored for their pesticidal properties. Researchers have investigated their potential as fungicides, herbicides, and insecticides. The triazole scaffold’s versatility allows for modifications that enhance their efficacy against pests and pathogens .
Material Chemistry and Drug Delivery Systems
Beyond their biological activities, triazole derivatives play a role in material chemistry. Researchers have incorporated them into drug delivery systems, nanoparticles, and other materials. Their unique bonding capabilities make them valuable components in designing novel drug carriers and nanomaterials .
Other Applications
Triazole-containing compounds have also been studied for their analgesic, anti-inflammatory, and anticonvulsant properties. While these applications are less explored, they highlight the scaffold’s versatility and potential in diverse therapeutic areas .
作用機序
Safety and Hazards
将来の方向性
The compound is part of a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives that were designed and synthesized as novel microtubulin polymerization inhibitors . These compounds have shown promise in the field of cancer treatment, suggesting potential future directions for research and development .
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-22-25-26-23-21(9-6-12-27(22)23)31(29,30)28(15-18-7-5-8-19(24)14-18)20-11-10-16(2)17(3)13-20/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGTZHAXCSYIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)


![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)
amine](/img/structure/B2586997.png)
![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)
![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)